molecular formula C18H15N3OS B10989950 3-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)propanamide

3-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)propanamide

Cat. No.: B10989950
M. Wt: 321.4 g/mol
InChI Key: VSEIOCSTYPBQHR-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-N-(1H-indol-6-yl)propanamide is an organic compound that features a benzothiazole ring and an indole moiety connected via a propanamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)propanamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Indole Synthesis: The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the benzothiazole and indole units through a propanamide linker

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the amide linkage, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Amino derivatives from the reduction of the amide group.

    Substitution: Various substituted benzothiazole and indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzothiazol-2-yl)propanamide: Lacks the indole moiety, which may reduce its bioactivity.

    N-(1H-Indol-6-yl)propanamide: Lacks the benzothiazole ring, potentially altering its chemical reactivity and biological properties.

    3-(1,3-Benzothiazol-2-yl)-N-(1H-indol-3-yl)propanamide: Similar structure but with the indole moiety at a different position, which can affect its overall activity.

Uniqueness

3-(1,3-Benzothiazol-2-yl)-N-(1H-indol-6-yl)propanamide is unique due to the specific positioning of the benzothiazole and indole rings, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H15N3OS

Molecular Weight

321.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)propanamide

InChI

InChI=1S/C18H15N3OS/c22-17(20-13-6-5-12-9-10-19-15(12)11-13)7-8-18-21-14-3-1-2-4-16(14)23-18/h1-6,9-11,19H,7-8H2,(H,20,22)

InChI Key

VSEIOCSTYPBQHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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